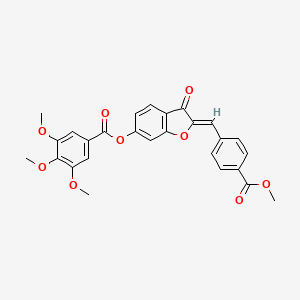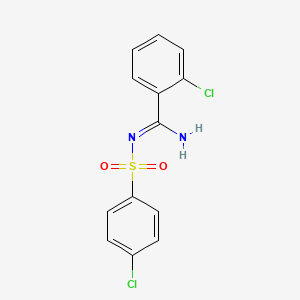
2-chloro-N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-chloro-N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide is C13H10Cl2N2O2S. It has an average mass of 329.202 Da and a monoisotopic mass of 327.984009 Da . Further structural analysis or modeling studies are not available in the search results.Chemical Reactions Analysis
While specific chemical reactions involving 2-chloro-N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide are not available in the search results, studies on similar compounds suggest that they can undergo various reactions. For example, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture leads to various products depending on the conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Antiviral and Biological Activities: Research includes the synthesis of sulfonamide derivatives showing antiviral activities against specific viruses such as the tobacco mosaic virus. The design of such compounds involves complex chemical synthesis routes, starting from basic chemicals like 4-chlorobenzoic acid, leading to novel compounds with potential biological activities (Chen et al., 2010).
Environmental Applications
- Degradation of Environmental Pollutants: Studies on the catalytic degradation of chlorophenols, a class of environmental pollutants, using copper-doped titanium dioxide highlight the potential of modified nanomaterials in environmental cleanup. Such research is crucial for developing efficient methods to remove harmful compounds from water and soil (Lin et al., 2018).
Material Science and Engineering
- Polymer Synthesis for Fuel Cells: Novel sulfonated polyimides have been synthesized for applications in fuel cells, showing that such materials offer good proton conductivity and water stability, essential properties for fuel cell membranes. This research contributes to the development of more efficient and durable fuel cells (Fang et al., 2002).
Catalysis
- Catalytic Applications in Organic Synthesis: The development of palladium catalysts with sulfonate-functionalized N-heterocyclic carbene ligands for Suzuki−Miyaura cross-coupling reactions in water represents an advancement in green chemistry. Such catalysts facilitate organic reactions in water, reducing the need for organic solvents and enhancing reaction efficiencies (Godoy et al., 2011).
Eigenschaften
IUPAC Name |
2-chloro-N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-9-5-7-10(8-6-9)20(18,19)17-13(16)11-3-1-2-4-12(11)15/h1-8H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTVUOYMUGTAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2837779.png)
![6-(4-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2837780.png)

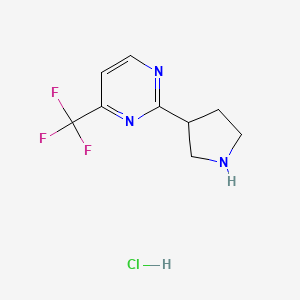
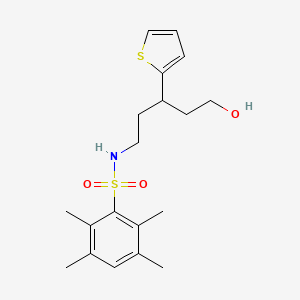
![1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2837787.png)
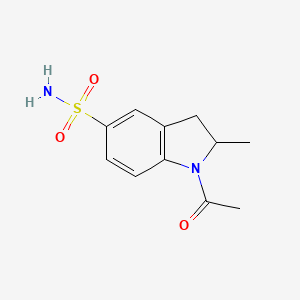
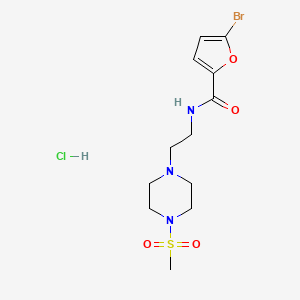
![2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide](/img/structure/B2837795.png)
![4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2837796.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2837799.png)
![(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2837800.png)
